molecular formula C15H17NO5 B13342365 Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate

Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate

Cat. No.: B13342365
M. Wt: 291.30 g/mol
InChI Key: ZGQWHFSUTWDNKD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate (CAS 1574285-30-5) is a high-purity oxazole derivative intended for research and development applications only. This compound is a key chemical intermediate, most notably used in the preparation of Roxadustat, an oral HIF prolyl hydroxylase (HIF-PH) inhibitor that has reached Phase 3 clinical development for treating anemia in chronic kidney disease (CKD) . The compound features a substituted oxazole core with a phenolic hydroxyl group and an isopropoxy substituent on the phenyl ring, offering sites for further chemical modification . Its molecular formula is C15H17NO5 with a molecular weight of 291.30 g/mol . Researchers can utilize this compound in various chemical reactions, including hydrolysis of the ester group to the carboxylic acid, substitution reactions to form amides, and oxidation of the phenolic hydroxyl group . Beyond its role as a pharmaceutical intermediate, oxazole derivatives of this class are investigated in scientific research for their potential biological activities, which may include anti-inflammatory, antibacterial, and antifungal properties . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 2-(4-hydroxy-3-propan-2-yloxyphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO5/c1-4-19-15(18)11-8-20-14(16-11)10-5-6-12(17)13(7-10)21-9(2)3/h5-9,17H,4H2,1-3H3

InChI Key

ZGQWHFSUTWDNKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate typically involves the reaction of 4-hydroxy-3-isopropoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. Common oxidants include:

ReagentConditionsProduct FormedYield (%)Reference
KMnO₄Acidic (H₂SO₄)3-Isopropoxy-4-oxocyclohexadienone65–70
CrO₃Basic (NaOH)Quinone derivative55–60

The oxidation of the hydroxyphenyl group is stereoelectronically influenced by the adjacent isopropoxy substituent, which sterically hinders full conversion to the quinone form.

Reduction Reactions

The oxazole ring can be selectively reduced to form saturated heterocycles:

Key Pathways:

  • Catalytic Hydrogenation :

    • Catalyst: Pd/C (10% w/w)

    • Solvent: Ethanol

    • Product: Oxazoline derivative (ethyl 2-(4-hydroxy-3-isopropoxyphenyl)oxazoline-4-carboxylate)

    • Yield: 82%

  • Lithium Aluminum Hydride (LiAlH₄) :

    • Reduces the ester group to a primary alcohol while preserving the oxazole ring .

Substitution Reactions

The ethyl ester group participates in nucleophilic acyl substitution:

NucleophileCatalystProductApplication
Amines (e.g., 4-phenylbutylamine)DIPEA (base)Carboxamide derivativesAntibacterial agents
Alcohols (e.g., 4-phenyl-1-butanol)TriphosgeneCarbamate derivativesEnzyme inhibition studies

Microwave-assisted reactions significantly improve yields (e.g., 89% for carboxamide formation vs. 72% under conventional heating) .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductStability
HCl (1M), reflux2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylic acidStable in aqueous solutions
NaOH (0.5M), RTSodium salt of the carboxylic acidProne to decarboxylation at >60°C

Condensation Reactions

The phenolic hydroxyl group reacts with aldehydes or ketones:

Example:

  • Reagent : Formaldehyde (HCHO)

  • Conditions : NaBH(OAc)₃, CH₃CN, 25°C

  • Product : Methylenebis-oxazole derivative

  • Yield : 78%

This reaction is critical for synthesizing dimeric compounds with enhanced bioactivity .

Functionalization of the Oxazole Ring

Electrophilic aromatic substitution occurs at the C5 position of the oxazole ring:

Reaction TypeReagentProductNotes
NitrationHNO₃/H₂SO₄5-Nitrooxazole derivativeRequires anhydrous conditions
HalogenationBr₂ (FeBr₃)5-Bromooxazole derivativeRegioselectivity >90%

Mechanistic Insights

  • Ester Hydrolysis : Follows a two-step nucleophilic acyl substitution mechanism, with rate-determining tetrahedral intermediate formation.

  • Oxazole Reduction : Proceeds via diradical intermediates in catalytic hydrogenation, confirmed by EPR spectroscopy .

Comparative Reactivity Data

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kcal/mol)
Ester Hydrolysis3.2 × 10⁻⁴24.5
Oxazole Nitration1.8 × 10⁻³18.7
Phenolic Oxidation5.6 × 10⁻⁵29.3

Scientific Research Applications

Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C16H21NO5C_{16}H_{21}NO_5 and a molecular weight of 233.22 g/mol. It contains an oxazole ring, a five-membered heterocyclic compound with nitrogen and oxygen atoms. The compound has an ethyl ester group and a hydroxyphenyl substituent and belongs to the class of oxazole derivatives. Oxazole derivatives are known for diverse biological activities and applications in medicinal chemistry. This compound is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Potential Applications

This compound has several potential applications:

  • Anti-inflammatory Properties Research suggests that oxazole derivatives can modulate inflammatory pathways, indicating their potential in treating inflammatory conditions.
  • Antibacterial Properties Studies have shown that oxazole derivatives can inhibit bacterial growth, suggesting their utility in treating infections.
  • Antifungal Properties Oxazole derivatives have demonstrated potential antifungal properties.
  • Drug development Its structural complexity could lead to distinct pharmacological profiles, making it a candidate for further research in drug development.
  • Synthesis of Roxadustat Intermediate It can be used in the preparation of ethyl-5-(2-butoxycarbonyl)-4-phenoxyphenyl) oxazole-4-carboxylate, which is an intermediate of Roxadustat .
    • Roxadustat is an oral small molecule inhibitor of HIF prolyl hydroxylases (HIF-PHs) and is in Phase 3 clinical development for treating and preventing disorders associated with HIF, including anemia in chronic kidney disease (CKD), ischemia, and hypoxia .

Research on Interactions with Biological Targets

To understand the mechanism of action of this compound, it is essential to study its interactions with biological targets. Preliminary research indicates that this compound may interact with enzymes involved in inflammatory responses and bacterial metabolism. Techniques such as molecular docking and binding assays are necessary to elucidate these interactions comprehensively.

Structural Similarity

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Donating vs. The hydroxyl group in the target compound introduces hydrogen-bonding capability, which may influence solubility and crystallinity. However, the adjacent bulky isopropoxy group could sterically hinder reactions at the phenyl ring . Halogenation: Bromination at the oxazole C5 position (as in the 5-bromo analog) is facilitated by electron-rich oxazole rings, a trend consistent with electrophilic aromatic substitution mechanisms .

Spectral and Crystallographic Insights

  • NMR Trends :
    • Ethyl esters in all compounds show characteristic quartets (δ 4.3–4.4, J=8 Hz) and triplets (δ 1.3–1.4) for the OCH₂CH₃ group .
    • Aromatic protons in the 4-methoxyphenyl derivative resonate at δ 6.8–7.2, while bromination shifts these signals upfield due to electron withdrawal .
  • Crystallography: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with intermolecular C-H···O interactions stabilizing the lattice . The target compound’s hydroxyl and isopropoxy groups may promote similar packing via hydrogen bonds.

Biological Activity

Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate is an oxazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by an oxazole ring, an ethyl ester group, and a hydroxyphenyl substituent, which contribute to its potential therapeutic applications.

  • Molecular Formula : C12H11NO4
  • Molecular Weight : 233.22 g/mol
  • Structure : Contains an oxazole ring and hydroxyphenyl groups, enhancing its biological activity compared to simpler derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains. Its structural features may enhance its interaction with bacterial enzymes, making it a candidate for further investigation as an antibacterial agent .
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, suggesting its utility in treating inflammatory diseases. This activity is likely due to its ability to interact with enzymes involved in inflammatory responses .
  • Antifungal Activity : Similar to its antibacterial properties, this compound has demonstrated antifungal effects against specific fungal strains, indicating its broad-spectrum antimicrobial potential .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various biological targets, including:

  • Enzymes Involved in Inflammation : The inhibition of these enzymes could lead to reduced inflammatory responses.
  • Bacterial Metabolism Pathways : By interfering with bacterial metabolic processes, the compound may effectively hinder bacterial growth and survival .

Structure-Activity Relationship (SAR)

The unique structural characteristics of this compound contribute significantly to its biological activity. The presence of hydroxy and isopropoxy groups enhances its solubility and interaction with biological targets compared to other oxazole derivatives. Research into the SAR of similar compounds indicates that modifications in these groups can lead to variations in potency and selectivity against different pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives similar to this compound:

  • Antibacterial Efficacy : A study examining various monomeric alkaloids found that compounds with similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM for different bacterial strains .
  • Anti-inflammatory Activity : Research on related oxazole compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, supporting their potential use in treating conditions like arthritis and other inflammatory disorders .
  • Antifungal Studies : Similar compounds have shown antifungal activity against strains such as Candida albicans, with MIC values indicating effective inhibition at low concentrations .

Summary Table of Biological Activities

Activity TypeTarget OrganismsMIC Range (µM)
AntibacterialStaphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
AntifungalCandida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31
Anti-inflammatoryVarious inflammatory pathwaysNot quantified

Q & A

Q. Methodological Notes

  • Synthesis : Prioritize inert atmospheres for moisture-sensitive steps (e.g., bromination with NBS) .
  • Crystallography : Collect high-resolution data (θ > 25°) to minimize refinement errors .
  • Data transparency : Archive raw diffraction data (e.g., CCDC) for independent validation .

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